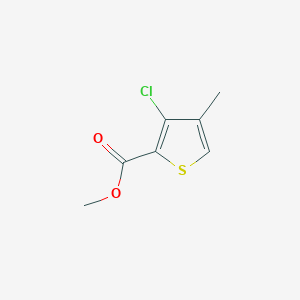
alachlor OXA
Descripción general
Descripción
Synthesis Analysis
Synthesis of compounds related to alachlor, such as pseudopeptides and derivatives, involves complex organic reactions. For instance, Dutheuil et al. (2013) developed an asymmetric synthesis of the fluorinated dipeptide analogue Ala-Ψ[CFCH]-Pro from ethyl-2-oxocyclopentanecarboxylate, highlighting the relevance of such compounds in biological studies and as potential enzyme inhibitors (Dutheuil et al., 2013).
Molecular Structure Analysis
The molecular structure of alachlor and its analogues plays a crucial role in their biological activity and environmental behavior. For example, the structure of alachlor determines its mode of action as a herbicide and its potential for degradation and transformation in the environment.
Chemical Reactions and Properties
Alachlor undergoes various chemical reactions, including oxidative stress-induced reactions and degradation pathways. Kasidit Rattanawong et al. (2015) found that alachlor induces oxidative stress in Saccharomyces cerevisiae through protein denaturation and the upregulation of genes encoding heat shock proteins, indicating its complex interaction with biological systems (Rattanawong et al., 2015).
Physical Properties Analysis
The physical properties of alachlor, such as solubility, vapor pressure, and partition coefficients, influence its behavior in the environment, including its mobility in soil and water, volatilization, and bioavailability.
Chemical Properties Analysis
The chemical properties, including reactivity and stability, determine alachlor's persistence in the environment and its potential to form degradation products. For instance, the study by Wei Liu et al. (2015) on the degradation of alachlor using hydrothermally synthesized FeS2 highlights the significance of chemical properties in enhancing the degradation process (Liu et al., 2015).
Aplicaciones Científicas De Investigación
Alachlor Transformation in Aquatic Systems
- Alachlor Decay in Aquatic Systems : A study by Graham et al. (2000) found that alachlor, a common herbicide, decays differently under various aquatic conditions, with the fastest transformation occurring under anaerobic conditions. This research, using field mesocosms, provides insight into how alachlor and its breakdown products, such as oxanilic acid, behave in different water column conditions.
Trends in Alachlor Degradates in Rivers
- Alachlor Degradates in Iowa Rivers : A study by Kalkhoff et al. (2012) found decreasing concentrations of alachlor and its degradates, including oxanilic acid, in the Iowa River over an 11-year period. This trend correlates with reduced usage of alachlor, showing its environmental impact on aquatic systems.
Alachlor Metabolites Analysis in Soils
- Analytical Method for Alachlor Metabolites in Soils : Vryzas et al. (2007) developed a method combining microwave-assisted extraction and solid phase extraction for analyzing alachlor and its metabolites, including oxanilic acid, in soils. This method, detailed in their paper, is effective for detecting alachlor residues at low concentrations.
Alachlor Induced Oxidative Stress in Organisms
- Oxidative Stress Induced by Alachlor in Yeast : Research by Rattanawong et al. (2015) indicated that alachlor can cause oxidative stress in Saccharomyces cerevisiae, a type of yeast. This study helps understand the cellular response to alachlor exposure, including the role of antioxidants like glutathione.
Biodegradation of Alachlor
- Alachlor Biodegradation by Fungus : Szewczyk et al. (2015) demonstrated the capability of the fungus Paecilomyces marquandii to biodegrade alachlor, shedding light on potential bioremediation strategies. Their findings, available in this study, reveal the metabolic pathways involved in alachlor breakdown by microorganisms.
Stereoisomers of Alachlor Metabolites
- Separation of Alachlor Metabolites Isomers : Aga et al. (1999) explored the separation of diastereomers and enantiomers of alachlor metabolites, including oxanilic acid, providing insights into the complex chemical nature of these compounds. Their research, detailed in the paper, enhances understanding of the environmental fate of alachlor.
Degradation of Alachlor in Water Treatment
- Alachlor Degradation with Zero-Valent Iron : A study by Wang et al. (2016) on the degradation of alachlor using zero-valent iron and persulfate provides insights into advanced water treatment technologies for removing alachlor from contaminated water.
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[2,6-diethyl-N-(methoxymethyl)anilino]-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-4-10-7-6-8-11(5-2)12(10)15(9-19-3)13(16)14(17)18/h6-8H,4-5,9H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHCYOELBTPOBIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N(COC)C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1037486 | |
| Record name | 2-[(2,6-Diethylphenyl)(methoxymethyl)amino]-2-oxoacetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1037486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Alachlor OA | |
CAS RN |
171262-17-2 | |
| Record name | Alachlor OA | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=171262-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(2,6-Diethylphenyl)(methoxymethyl)amino]-2-oxoacetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1037486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[2-[3-(2,4-Difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile](/img/structure/B66598.png)

![3-(4-chlorophenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B66604.png)

![[4-Chloro-2-(3-chloro-6-diphenylphosphanyl-2-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane](/img/structure/B66606.png)


![3-anthracen-9-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B66613.png)

